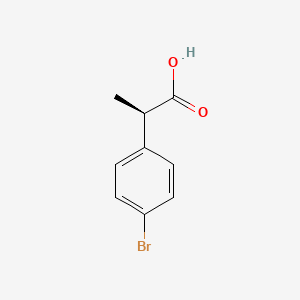

(R)-2-(4-bromophenyl)propanoic acid

Description

Contextualization of Chiral 2-Arylpropanoic Acids as Research Scaffolds

Chiral 2-arylpropanoic acids, often referred to as "profens," represent a significant class of compounds, most notably recognized for their application as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This class of molecules serves as a fundamental scaffold in medicinal chemistry and materials science. Their utility extends beyond pharmaceuticals, as they are employed in the development of chiral catalysts, polymers, and as resolving agents for the separation of other chiral compounds. sphinxsai.com The presence of the aryl group and the carboxylic acid moiety allows for a wide range of chemical modifications, making them versatile platforms for creating diverse molecular architectures. Research into derivatives of this scaffold, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, has shown promise in developing new therapeutic agents, for instance, in anticancer research. mdpi.com

The study of 2-arylpropanoic acids has also been crucial in understanding metabolic pathways. For some members of this group, a metabolic transformation can lead to the partial inversion of one enantiomer to its optical antipode. nih.gov This process of chiral inversion has significant pharmacological and toxicological implications. nih.govnih.gov

Stereochemical Significance and Enantiomeric Focus

The concept of chirality is fundamental to understanding the biological and chemical behavior of many molecules. youtube.com Chiral molecules exist as enantiomers, which are non-superimposable mirror images of each other. nih.govnih.gov While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with other chiral molecules, such as enzymes and receptors in biological systems, can differ significantly. nih.govnih.gov

This stereoselectivity means that the two enantiomers of a chiral compound can have markedly different biological activities. nih.gov In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. sphinxsai.comuff.br For this reason, there is a strong emphasis in pharmaceutical research on the development of single-enantiomer drugs. uff.br

The focus on a single enantiomer, such as (R)-2-(4-bromophenyl)propanoic acid, is driven by the need for stereochemical purity in research. The specific spatial arrangement of atoms in the (R)-enantiomer dictates its unique interactions in a chiral environment, making it a distinct chemical entity from its (S)-counterpart. The use of enantiomerically pure compounds is essential for elucidating specific molecular interactions and for the development of highly selective chemical processes and therapeutic agents. youtube.comuff.br

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the interactive table below. These data are crucial for its application in experimental research.

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ cymitquimica.comnih.gov |

| Molecular Weight | 229.07 g/mol cymitquimica.comnih.gov |

| CAS Number | 156142-98-2 glpbio.com |

| Physical State | Solid cymitquimica.com |

| InChI | InChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1 |

| InChIKey | PFDBEACWLCHWRZ-SSDOTTSWSA-N |

| SMILES | CC(C@@HC(=O)O) |

Research Findings

While specific research applications of this compound are not as extensively documented in publicly available literature as its more common non-brominated analogs, its structural motifs are present in various research contexts. The bromine atom provides a useful handle for further chemical modifications, such as cross-coupling reactions, which are fundamental in the synthesis of more complex molecules.

The racemic form, 2-(4-bromophenyl)propanoic acid, and its derivatives are noted as intermediates in chemical synthesis. For instance, the related compound 2-(4-bromophenyl)-2-methylpropanoic acid is a key intermediate in the synthesis of other compounds. google.combldpharm.com Research has focused on developing efficient and selective methods for the synthesis of such brominated arylpropanoic acids. google.com The principles governing the stereoselective synthesis and separation of chiral 2-arylpropanoic acids are well-established and are directly applicable to the (R)-enantiomer of 2-(4-bromophenyl)propanoic acid.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDBEACWLCHWRZ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for R 2 4 Bromophenyl Propanoic Acid and Its Derivatives

Asymmetric Synthetic Approaches

Asymmetric synthesis provides a direct route to the desired enantiomer, often with high efficiency and stereoselectivity. These methods introduce chirality into the molecule through the use of chiral catalysts, auxiliaries, or enzymes.

Enantioselective Catalysis (e.g., Rhodium-catalyzed Hydrogenation)

Enantioselective catalysis is a powerful tool for the synthesis of chiral compounds. Rhodium-catalyzed asymmetric hydrogenation, in particular, has been a valuable method for producing chiral drugs and their precursors. rsc.org This approach typically involves the hydrogenation of a prochiral olefin precursor in the presence of a chiral rhodium catalyst. The catalyst, often a complex of rhodium with a chiral phosphine (B1218219) ligand, creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer. rsc.orgrsc.orgnih.gov

For the synthesis of (R)-2-(4-bromophenyl)propanoic acid, a suitable precursor would be 2-(4-bromophenyl)propenoic acid. The asymmetric hydrogenation of this substrate using a rhodium catalyst complexed with a chiral ligand, such as (R)-BINAP, would yield the desired (R)-enantiomer. The efficiency and enantioselectivity of this reaction are highly dependent on the choice of ligand, solvent, and reaction conditions.

A three-step synthesis of 2-arylpropionic acids from vinyl arenes has been developed, achieving excellent yields, regioselectivities, and enantioselectivities for the desired branched products through asymmetric hydrovinylation, followed by oxidative degradation. nih.gov

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.comnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

In the context of synthesizing this compound, a common strategy involves attaching a chiral auxiliary to a precursor molecule. For instance, a chiral alcohol can be esterified with 2-(4-bromophenyl)acetyl chloride. The resulting ester can then be subjected to diastereoselective alkylation at the α-position with a methylating agent. The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the ester removes the auxiliary and yields the desired this compound.

Commonly used chiral auxiliaries include oxazolidinones (Evans auxiliaries), camphor-derived auxiliaries, and pseudoephedrine. wikipedia.orgsigmaaldrich.comresearchgate.net The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. numberanalytics.com

| Chiral Auxiliary Examples | Application |

| Oxazolidinones | Asymmetric aldol (B89426) reactions and alkylations. wikipedia.orgresearchgate.net |

| Camphor-derived auxiliaries | Asymmetric alkylations. numberanalytics.com |

| Pseudoephedrine | Asymmetric alkylations of amides. wikipedia.org |

Biocatalytic Pathways for Chiral Resolution and Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity. nih.gov Enzymes can be employed for both the kinetic resolution of racemic mixtures and the direct asymmetric synthesis of chiral compounds.

For the production of this compound, a lipase-catalyzed kinetic resolution of the racemic ester is a common approach. In this process, a lipase (B570770) selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted. For example, treating racemic methyl 2-(4-bromophenyl)propanoate with a lipase such as Candida rugosa lipase would preferentially hydrolyze the (S)-ester, allowing for the separation of the unreacted (R)-ester.

Alternatively, some enzymes can directly synthesize the desired enantiomer from a prochiral substrate. For instance, an ene-reductase could be used to asymmetrically reduce the double bond of 2-(4-bromophenyl)propenoic acid to yield this compound. nih.gov

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is often a necessary step when asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity.

Diastereomeric Salt Formation

The most traditional and widely used method for chiral resolution is the formation of diastereomeric salts. wikipedia.orgpharmtech.com This technique involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). libretexts.orglibretexts.org The resulting products are a pair of diastereomeric salts, which have different physical properties, such as solubility. pharmtech.com This difference in solubility allows for their separation by fractional crystallization. wikipedia.orgaiche.org

In the case of racemic 2-(4-bromophenyl)propanoic acid, a chiral amine such as (R)-1-phenylethylamine can be used as the resolving agent. libretexts.org The reaction would produce two diastereomeric salts: [this compound]·[(R)-1-phenylethylamine] and [(S)-2-(4-bromophenyl)propanoic acid]·[(R)-1-phenylethylamine]. Due to their different solubilities, one of these salts will preferentially crystallize from the solution. After separation, the pure enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to protonate the carboxylate and remove the resolving agent. libretexts.org The success of this method depends heavily on the choice of resolving agent and the crystallization solvent. wikipedia.orgaiche.org

| Common Chiral Resolving Agents for Acids |

| (R)-1-Phenylethylamine libretexts.org |

| (S)-1-Phenylethylamine sigmaaldrich.com |

| Brucine libretexts.org |

| Strychnine libretexts.org |

| Quinine libretexts.org |

Chromatographic Enantioseparation (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), are powerful methods for the analytical and preparative separation of enantiomers. nih.govnih.gov CSPs are designed to interact differently with the two enantiomers of a racemic compound, leading to different retention times and thus, separation. researchgate.net

For the separation of (R)- and (S)-2-(4-bromophenyl)propanoic acid, a variety of CSPs can be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for resolving profen-class compounds. nih.gov For instance, a column like Chiralcel OD or Chiralpak AD could be used. The mobile phase composition, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) with a small amount of an acidic modifier, is optimized to achieve the best separation. tsijournals.com

Another approach is indirect separation, where the enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov However, direct enantioseparation on a CSP is generally preferred as it avoids the need for derivatization and subsequent removal of the chiral tag. researchgate.net

| Chiral HPLC Column Examples | Mobile Phase Components |

| Chiralcel OD | Hexane/Isopropanol/Trifluoroacetic Acid |

| Chiralpak AD | Hexane/Ethanol (B145695)/Trifluoroacetic Acid tsijournals.com |

| (R,R) Whelk-O1 | n-hexane/ethanol/TFA/iso propyl amine tsijournals.com |

Intermediate and Precursor Synthesis Relevant to this compound

The synthesis of this compound, a chiral building block of interest in medicinal chemistry, necessitates careful consideration of the introduction of the bromine atom onto the phenyl ring. The regioselectivity and the preservation of the stereocenter are paramount. This section explores bromination strategies on phenylpropanoic acid scaffolds as a key step in the synthesis of this and related compounds.

Bromination Strategies on Phenylpropanoic Acid Scaffolds

A notable approach to achieve high para-selectivity in the bromination of a similar scaffold, 2-methyl-2-phenylpropanoic acid, involves performing the reaction in an aqueous medium. google.comgoogle.compatsnap.com This method has been shown to be effective for producing 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of the antihistamine fexofenadine. google.comgoogle.com The reaction conditions can be tuned to be acidic, neutral, or alkaline, which influences the selectivity. google.compatsnap.com

In a typical procedure, 2-methyl-2-phenylpropanoic acid is treated with bromine in water. google.comgoogle.com The reaction can be carried out at elevated temperatures, for instance, 75-80°C, until the starting material is consumed. google.com The pH of the reaction mixture can be controlled, for example, by the addition of a base like sodium carbonate to maintain neutrality, which has been found to favor the formation of the para-isomer with high purity. google.com One study reported that performing the bromination at a neutral pH of about 7 resulted in a product with 98.5% GC purity of 2-(4-bromophenyl)-2-methylpropanoic acid. google.com Another variation under acidic conditions in an aqueous medium also yielded the desired product with high selectivity. google.com

The table below summarizes the findings from the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium, which serves as a relevant model for the bromination of 2-phenylpropanoic acid scaffolds.

| Starting Material | Brominating Agent | Solvent | Reaction Conditions | Product | Purity/Yield | Reference |

| 2-Methyl-2-phenylpropanoic acid | Bromine | Water | 75-80°C | 2-(4-Bromophenyl)-2-methylpropanoic acid | 94.4% GC purity (crude) | google.com |

| 2-Methyl-2-phenylpropanoic acid | Bromine | Water (neutral pH with Na2CO3) | - | 2-(4-Bromophenyl)-2-methylpropanoic acid | 98.5% GC purity, 81% yield | google.com |

| 2-Methyl-2-phenylpropanoic acid | Bromine | Water | - | 2-(4-Bromophenyl)-2-methylpropanoic acid | 98.8% GC purity, 74.3% yield | patsnap.com |

It is important to note that while these methods demonstrate high para-selectivity on a closely related substrate, the direct application to 2-phenylpropanoic acid to produce this compound has not been extensively reported in the reviewed literature. The presence of a hydrogen atom at the alpha-position in 2-phenylpropanoic acid, as opposed to a methyl group in 2-methyl-2-phenylpropanoic acid, could potentially lead to side reactions under certain bromination conditions.

Furthermore, the synthesis of the specific (R)-enantiomer of 2-(4-bromophenyl)propanoic acid often involves alternative strategies to ensure enantiopurity. These can include:

Starting with a pre-brominated chiral precursor: Synthesizing the molecule from a starting material that already contains the 4-bromo substituent and a chiral center.

Chiral Resolution: Brominating the racemic 2-phenylpropanoic acid to obtain racemic 2-(4-bromophenyl)propanoic acid, followed by resolution of the enantiomers. wikipedia.orgtsijournals.com This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. wikipedia.orgtsijournals.com

Asymmetric Synthesis: Employing a stereoselective synthesis that creates the chiral center with the desired (R)-configuration.

In the context of producing intermediates, another relevant bromination strategy is the bromination of the methyl group on a tolyl precursor. For instance, 2-(4-methylphenyl)propionic acid can be brominated to yield 2-(4-bromomethylphenyl)propionic acid, which then serves as a versatile intermediate for further functionalization. nih.gov

Advanced Analytical Methodologies for Enantiomeric Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure and confirming the identity of (R)-2-(4-bromophenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy can be used to confirm the presence and connectivity of all protons.

The expected ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons, the methine (CH) proton at the chiral center, and the methyl (CH₃) protons.

Aromatic Protons: The protons on the para-substituted benzene (B151609) ring typically appear as a set of two doublets, often referred to as an AA'BB' system, in the aromatic region of the spectrum (approximately 7.0-7.6 ppm).

Methine Proton: The proton attached to the chiral carbon (C2), adjacent to both the phenyl ring and the carboxylic acid group, is expected to appear as a quartet due to spin-spin coupling with the three protons of the neighboring methyl group.

Methyl Protons: The three protons of the methyl group (C3) will appear as a doublet, as they are coupled to the single methine proton.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be concentration-dependent. docbrown.info Its signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon adding a drop of deuterium (B1214612) oxide to the NMR sample. docbrown.info

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet | - | 1H |

| Aromatic (C₆H₄) | ~7.5 | Doublet | ~8.5 | 2H |

| Aromatic (C₆H₄) | ~7.2 | Doublet | ~8.5 | 2H |

| Methine (-CH) | ~3.7 | Quartet | ~7.0 | 1H |

| Methyl (-CH₃) | ~1.5 | Doublet | ~7.0 | 3H |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₉BrO₂), the monoisotopic mass is 227.97859 Da. nih.govuni.lu The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 mass units ([M] and [M+2]) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-resolution mass spectrometry can confirm the exact mass and formula. Collision-induced dissociation analysis provides information about the molecule's structure through fragmentation patterns. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification. uni.lu

Interactive Table: Predicted Mass Spectrometry Data for 2-(4-bromophenyl)propanoic acid uni.lu

| Adduct | Formula | Mass-to-Charge (m/z) | Predicted CCS (Ų) |

| [M-H]⁻ | C₉H₈BrO₂⁻ | 226.97131 | 146.0 |

| [M+H]⁺ | C₉H₁₀BrO₂⁺ | 228.98587 | 140.8 |

| [M+Na]⁺ | C₉H₉BrNaO₂⁺ | 250.96781 | 151.5 |

| [M+K]⁺ | C₉H₉BrKO₂⁺ | 266.94175 | 140.9 |

| [M+NH₄]⁺ | C₉H₁₂BrNNaO₂⁺ | 246.01241 | 161.8 |

| [M+HCOO]⁻ | C₁₀H₁₀BrO₄⁻ | 272.97679 | 160.1 |

Chromatographic Enantioseparation Protocols

As enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose. chiralpedia.commdpi.com This direct approach relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. chiralpedia.com

Developing a robust chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve adequate separation (resolution) of the enantiomers. sigmaaldrich.com For compounds structurally similar to this compound, such as other profens or aromatic propionic acids, established methods provide a strong starting point.

A validated method for a structurally related compound, β-amino-β-(4-bromophenyl) propionic acid, demonstrates a typical approach. tsijournals.com In that study, various chiral columns were screened, and a (R,R) Whelk-O1 column was found to provide good resolution. tsijournals.com The method was validated for parameters such as specificity, linearity, precision, accuracy, and robustness to ensure its reliability for quantifying the enantiomeric purity. tsijournals.com A resolution of greater than 2.5 was achieved, indicating a baseline separation of the (R) and (S) enantiomers. tsijournals.com

Interactive Table: Example of Validated Chiral HPLC Conditions for a Related Compound tsijournals.com

| Parameter | Condition |

| Column | (R,R) Whelk-O1 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Ethanol (B145695) / Trifluoroacetic Acid (TFA) / Isopropyl Amine |

| Detection | UV at 220 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Run Time | ~35 minutes |

| Resolution (Rs) | > 2.5 |

The success of a chiral separation is highly dependent on the choice and optimization of the stationary and mobile phases.

Chiral Stationary Phases (CSPs): Several classes of CSPs are available, with selection based on the analyte's structure.

Pirkle-type or Brush-type CSPs: The Whelk-O1 column is a versatile brush-type CSP known for its broad applicability, especially for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Its chiral recognition mechanism is based on a combination of π-π interactions (π-acceptor/π-donor), hydrogen bonding, dipole-dipole interactions, and steric hindrance. tsijournals.comnih.gov

Polysaccharide-based CSPs: Columns with chiral selectors based on coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are among the most widely used in chiral separations. mdpi.comresearchgate.net They offer a wide range of selectivities and are often screened early in method development.

Macrocyclic Glycopeptide CSPs: Phases like vancomycin (B549263) or teicoplanin (e.g., CHIROBIOTIC V) are particularly effective for separating polar and ionizable compounds due to their complex structure, which offers multiple interaction sites. sigmaaldrich.com

Mobile Phases: The mobile phase composition is optimized to fine-tune retention and selectivity.

Normal-Phase Mode: A mixture of a non-polar solvent (like n-hexane) and an alcohol (like ethanol or isopropanol) is common. The alcohol acts as a polar modifier, and its concentration is a critical parameter; increasing the alcohol content generally decreases retention times. tsijournals.com

Additives: Small amounts of an acid (e.g., trifluoroacetic acid, acetic acid) or a base are often added to the mobile phase. tsijournals.comnih.gov For acidic analytes like this compound, an acidic additive can suppress the ionization of the carboxyl group, leading to sharper peaks and improved reproducibility. nih.gov

Robustness: Method robustness is checked by making small, deliberate changes to parameters like mobile phase composition (e.g., ±1% ethanol), flow rate, and temperature to ensure the separation remains reliable. tsijournals.com

Chemical Derivatization and Synthetic Transformations in Research Applications

Strategic Functionalization and Analogue Synthesis

The presence of distinct functional groups in (R)-2-(4-bromophenyl)propanoic acid allows for its strategic derivatization to produce a diverse array of analogues. This targeted modification is fundamental to exploring structure-activity relationships in drug discovery and creating new chemical entities with tailored properties.

Phenylalanine Analogues and Derivatives

This compound is closely related to the amino acid phenylalanine and is used in the synthesis of its analogues. nih.govmedchemexpress.comnih.gov Phenylalanine derivatives are of significant interest in biochemical and medicinal research. The introduction of a bromine atom on the phenyl ring, as seen in 4-bromophenylalanine, provides a handle for further chemical modifications and can influence the biological activity of the resulting molecules. medchemexpress.comnih.gov

The synthesis of these analogues often involves enzymatic or chemical methods. For instance, phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the amination of corresponding cinnamic acids to produce phenylalanine analogues. frontiersin.org This biocatalytic approach is valued for its high enantioselectivity. frontiersin.org

Table 1: Examples of Phenylalanine Analogues

| Compound Name | Base Structure | Key Modification |

| 4-Bromo-D-phenylalanine | Phenylalanine | Bromo- substitution at the 4-position of the phenyl ring (D-isomer) |

| (S)-2-Amino-3-(4-bromophenyl)propanoic acid | Phenylalanine | Bromo- substitution at the 4-position of the phenyl ring (S-isomer) |

This table showcases phenylalanine analogues that can be synthesized using this compound or related structures.

Formation of Carboxylic Acid Esters and Amides

The carboxylic acid group of this compound is readily converted into esters and amides, which are common functional groups in pharmaceuticals and other bioactive molecules. mdpi.comnih.gov Esterification is often achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com Amide bond formation, a cornerstone of medicinal chemistry, can be accomplished by reacting the carboxylic acid with an amine, often using coupling agents to facilitate the reaction. mdpi.comrsc.org

These transformations are crucial for creating libraries of compounds for biological screening. The resulting esters and amides can exhibit different physicochemical properties, such as solubility and cell permeability, compared to the parent carboxylic acid.

Biaryl and Heterocyclic Conjugation via Coupling Reactions (e.g., Suzuki Coupling)

The bromine atom on the phenyl ring of this compound is a key feature that enables its participation in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnih.gov This powerful reaction allows for the formation of a carbon-carbon bond between the brominated phenyl ring and a variety of organoboron compounds, leading to the synthesis of biaryl and heterocyclic conjugates. nih.govnih.govrsc.orgresearchgate.net

These conjugated systems are prevalent in many areas of chemical research, including the development of pharmaceuticals and functional materials. For example, quinoline (B57606) and oxadiazole, which are important heterocyclic scaffolds in medicinal chemistry, have been conjugated to bromo-phenyl moieties to create novel compounds with potential anticancer and antimicrobial activities. nih.govresearchgate.net The Suzuki coupling offers a versatile and efficient method for constructing these complex molecular architectures. nih.gov

Role as a Precursor for Advanced Chemical Scaffolds

Beyond its use in direct derivatization, this compound serves as a fundamental precursor for the construction of more complex and advanced chemical scaffolds.

Building Blocks in Medicinal Chemistry

In the field of medicinal chemistry, this compound and its derivatives are valuable building blocks for the synthesis of larger, more intricate molecules with potential therapeutic applications. ontosight.ai The term "scaffold" in this context refers to the core structure of a molecule to which various functional groups can be attached.

The unique combination of a chiral center, a modifiable carboxylic acid, and a reactive bromophenyl group makes this compound a versatile starting point for creating diverse molecular frameworks. For instance, it has been incorporated into the synthesis of thiazole (B1198619) derivatives, which are recognized as privileged heterocyclic scaffolds in medicinal chemistry due to their wide range of pharmacological activities. mdpi.com The ability to use this compound to construct such scaffolds underscores its importance in the drug discovery process, enabling the exploration of new chemical space and the development of novel therapeutic agents. mdpi.com

Molecular and Biochemical Investigations of R 2 4 Bromophenyl Propanoic Acid and Its Derivatives in Vitro Focus

Identification and Characterization of Biological Targets

The biological activity of (R)-2-(4-bromophenyl)propanoic acid and its derivatives has been a subject of interest in medicinal chemistry. While comprehensive in vitro studies on this specific molecule are not extensively documented in publicly available literature, research on related arylpropanoic acid derivatives provides insights into its potential biological targets. These targets primarily include enzymes and receptors that are implicated in a variety of physiological and pathological processes.

Enzyme Inhibition Studies (e.g., PGK1, DNMT1, VEGR2, Urease)

Urease Inhibition: Research into urease inhibitors has identified compounds with structural similarities to this compound. For instance, 4-bromophenylboronic acid has been reported as a notable inhibitor of urease nih.gov. Although not a direct derivative, the presence of the 4-bromophenyl group suggests that this moiety can interact with the active site of the urease enzyme. The inhibition of urease is a therapeutic strategy for infections caused by ureolytic bacteria nih.gov.

| Compound | Target Enzyme | Inhibition Data |

|---|---|---|

| 4-bromophenylboronic acid | Urease | Reported as a good inhibitor |

Receptor Binding and Modulation (e.g., GPR17, PPAR-α, Sodium Channels)

The interaction of this compound with G protein-coupled receptors like GPR17 and ion channels such as sodium channels has not been specifically detailed. However, the phenylpropanoic acid scaffold is known to interact with nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs).

PPAR-α Modulation: A series of phenylpropanoic acid derivatives have been synthesized and evaluated as dual agonists for human PPAR-α and PPAR-δ nih.gov. These studies indicate that the phenylpropanoic acid core structure is a viable scaffold for designing ligands that can modulate the activity of PPARs, which are key regulators of lipid metabolism and inflammation nih.govmdpi.comwikipedia.orgfrontiersin.org. The specific activity of the this compound enantiomer on PPAR-α has not been individually characterized, but the general findings for this class of compounds suggest potential for interaction.

| Compound Class | Target Receptor | Observed Activity |

|---|---|---|

| Phenylpropanoic acid derivatives | PPAR-α/δ | Identified as potent dual agonists |

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound are inferred from the activities of structurally related compounds. As a derivative of the arylpropanoic acid class, its potential mechanisms could involve the modulation of inflammatory pathways and metabolic regulation.

Should this compound exhibit activity against targets such as PPAR-α, its mechanism would likely involve the regulation of gene transcription. PPARs function as ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This action modulates the expression of genes involved in lipid and glucose metabolism and inflammation frontiersin.org.

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) for this compound and its derivatives is crucial for understanding how chemical modifications influence biological activity. Key structural features include the phenyl ring, the propanoic acid moiety, the chiral center at the alpha-carbon, and the bromine substituent at the para-position of the phenyl ring.

Influence of Bromine Substituents on Biological Activity

The presence and position of a halogen atom, such as bromine, on the phenyl ring can significantly impact the biological activity of a compound. Halogenation can alter the compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, metabolism, excretion, and target-binding affinity.

In the context of urease inhibition, the 4-bromophenyl moiety in 4-bromophenylboronic acid appears to contribute positively to its inhibitory activity nih.gov. This suggests that the bromine atom at the para position may be involved in favorable interactions within the enzyme's active site, potentially through hydrophobic or halogen bonding interactions. A study on phenylpropanoic acid derivatives also noted that bromine substitution could influence inhibitory activity frontiersin.org.

Stereochemical Implications in Bioactivity

The biological activity of chiral molecules is often highly dependent on their stereochemistry. For 2-arylpropanoic acids, it is well-established that the (S)-enantiomer is typically the more active form for inhibition of cyclooxygenase (COX) enzymes, a common target for this class of compounds. However, the specific stereochemical requirements for the activity of this compound on other potential targets like the ones listed in the outline are not well-documented.

Computational Chemistry and Theoretical Modeling of R 2 4 Bromophenyl Propanoic Acid and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of drug candidates and in the rational design of new inhibitors. For (R)-2-(4-bromophenyl)propanoic acid, a member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), the primary targets for molecular docking studies are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govnih.gov

The active sites of COX-1 and COX-2 are long, hydrophobic channels. nih.gov Key to the binding of profen analogues is the interaction of their carboxylic acid moiety with a highly conserved arginine residue (Arg-120) and a tyrosine residue (Tyr-355) at the constriction site of the channel. nih.govacs.org For this compound, molecular docking simulations would predict that the carboxylate group forms a salt bridge with the guanidinium (B1211019) group of Arg-120 and a hydrogen bond with the hydroxyl group of Tyr-355. nih.gov

The 4-bromophenyl group of the molecule is predicted to orient itself within the hydrophobic channel, making van der Waals contacts with surrounding nonpolar residues. The stereochemistry of the molecule is crucial, with the (S)-enantiomer of most profens being the more active inhibitor of COX enzymes. However, the (R)-enantiomer can also exhibit activity, sometimes through metabolic inversion to the (S)-form or through its own distinct interactions. scbt.com

A key difference between the COX-1 and COX-2 active sites is the substitution of isoleucine at position 523 in COX-1 with a valine in COX-2. This substitution results in a larger and more accessible active site in COX-2, which has been exploited in the design of COX-2 selective inhibitors. nih.govacs.org Docking studies of this compound into both isoforms would be crucial to predict its selectivity. The bromine atom at the para position of the phenyl ring could potentially occupy the additional space available in the COX-2 side pocket, a feature that contributes to the selectivity of some diarylheterocycle inhibitors. nih.gov

| Functional Group of Ligand | Interacting Residue in COX-2 | Type of Interaction | Reference |

|---|---|---|---|

| Carboxylic Acid | Arg-120 | Salt Bridge/Ionic Interaction | nih.govacs.org |

| Carboxylic Acid | Tyr-355 | Hydrogen Bond | nih.govacs.org |

| 4-Bromophenyl Group | Hydrophobic Pocket Residues (e.g., Val-349, Ala-527, Leu-531) | van der Waals/Hydrophobic Interactions | acs.org |

| 4-Bromophenyl Group | Val-523 (Side Pocket) | Potential van der Waals/Halogen Bonding | nih.gov |

The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. proteinstructures.com Rational design strategies, informed by molecular docking, often focus on modifying the profen scaffold to exploit the structural differences between the COX isoforms. nih.govnih.govacs.org

For this compound, several rational design approaches could be envisioned:

Modification of the Phenyl Ring Substituent: The bromo group at the 4-position can be replaced with other functionalities, such as sulfonamide or methylsulfonyl groups, which are known to interact favorably with the side pocket of COX-2, thereby enhancing selectivity. nih.gov

Scaffold Hopping: The phenylpropanoic acid core can be replaced with other heterocyclic scaffolds like pyrazole, isoxazole, or thiazole (B1198619), which have been shown to yield potent and selective COX-2 inhibitors. nih.gov

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid moiety to esters or amides can alter the binding kinetics and selectivity, potentially leading to slow, tight-binding inhibitors of COX-2. umn.edu

These design strategies would be guided by iterative cycles of molecular docking to predict the binding affinity and selectivity of the newly designed analogues before their chemical synthesis and biological evaluation.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. These calculations are crucial for predicting reactivity, stability, and various spectroscopic properties.

The electronic structure of this compound is characterized by the interplay between the phenyl ring, the propanoic acid side chain, and the bromine substituent. DFT calculations can be used to determine the distribution of electron density, bond orders, and atomic charges within the molecule.

Frontier Molecular Orbital (FMO) theory is a key component of these analyses, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental to understanding a molecule's chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring, while the LUMO is likely to be centered on the carboxylic acid group and the phenyl ring. The bromine atom, being an electron-withdrawing group through induction but an ortho-para director through resonance, will influence the energy levels of these frontier orbitals.

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) | Implication |

|---|---|---|---|---|

| 2-Phenylpropanoic acid | -6.5 | -0.8 | 5.7 | Baseline reactivity |

| This compound | -6.7 | -1.0 | 5.7 | Slightly altered reactivity due to bromine |

| Ibuprofen | -6.4 | -0.7 | 5.7 | Similar reactivity to 2-phenylpropanoic acid |

Intramolecular charge transfer (ICT) is a key process in many chemical and biological phenomena. In molecules like this compound, the presence of both electron-donating (phenyl ring) and electron-withdrawing (carboxylic acid and bromine) components can facilitate ICT upon electronic excitation. Natural Bond Orbital (NBO) analysis, a common DFT-based method, can quantify these charge transfer interactions and their contribution to the stability of the molecule.

The presence of a bromo-aromatic system in this compound also suggests potential for non-linear optical (NLO) properties. Organic molecules with significant charge asymmetry and delocalized π-electron systems can exhibit large second- and third-order hyperpolarizabilities, making them of interest for materials science applications. nih.govnih.gov DFT calculations can predict these NLO properties, providing a theoretical basis for the experimental investigation of these materials. The introduction of a heavy atom like bromine can enhance NLO properties in some organic compounds. researchgate.net

Advanced Structural Computations (e.g., Molecular Volumes, Conformation)

Advanced structural computations provide insights into the three-dimensional properties of molecules, which are crucial for understanding their behavior in different environments.

The molecular volume is a key descriptor in quantitative structure-activity relationship (QSAR) studies, as it influences transport properties like absorption and distribution. molinspiration.com Various computational methods, including those based on molecular mechanics or quantum mechanics, can be used to calculate the van der Waals volume or solvent-accessible surface area. protheragen.airesearchgate.net For this compound, the calculated molecular volume would be a valuable parameter for developing predictive models of its pharmacokinetic properties.

Conformational analysis is another critical aspect, as the biological activity of a flexible molecule is often dependent on its ability to adopt a specific conformation to bind to its target. The propanoic acid side chain of this compound can rotate relative to the phenyl ring. Computational methods can be used to map the potential energy surface of this rotation and identify the most stable conformers. Such studies on related profens have shown a correlation between the dihedral angle of the propionic acid residue and anti-inflammatory activity.

Q & A

Q. What are the optimal synthetic routes for (R)-2-(4-bromophenyl)propanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution. For example, zinc-mediated coupling under nitrogen protection (as in related bromophenylpropanoic acid syntheses) can yield the desired enantiomer . Enantiomeric purity is achieved via chiral HPLC using cellulose-based columns (e.g., Chiralpak IC), with mobile phases like hexane/isopropanol (90:10 v/v) . Key factors include:

- Catalyst : Use of (R)-BINAP ligands for asymmetric induction.

- Temperature : Reactions at 0–25°C minimize racemization.

- Post-synthesis purification : Recrystallization in ethanol/water (1:3) enhances purity (>98% ee) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration (e.g., monoclinic P2₁ space group, as seen in analogous bromophenyl compounds) .

- NMR spectroscopy : Key signals include δ 7.45–7.55 (4H, aromatic H), δ 3.85 (1H, methine H), and δ 1.55 (3H, CH₃) in CDCl₃ .

- Mass spectrometry : ESI-MS shows [M-H]⁻ peak at m/z 228.97 (calculated for C₉H₈BrO₂: 229.07) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as:

- Enzyme inhibitor precursor : Modulates COX-2 activity via bromophenyl-mediated hydrophobic interactions .

- Chiral building block : Used in synthesizing β-amino acid derivatives for peptide mimetics .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity and biological activity compared to non-halogenated analogs?

- Methodological Answer :

- Reactivity : Bromine enhances electrophilic aromatic substitution (e.g., Suzuki coupling at the para position) due to its electron-withdrawing effect .

- Biological activity : Bromophenyl groups increase lipophilicity (logP = 2.8 vs. 1.5 for phenyl analogs), improving membrane permeability in cell-based assays .

- Data Table :

| Property | This compound | Non-Halogenated Analog |

|---|---|---|

| logP | 2.8 | 1.5 |

| IC₅₀ (COX-2) | 12 µM | 45 µM |

Q. What strategies resolve contradictions in reported enantioselectivity data for this compound?

- Methodological Answer : Discrepancies arise from:

- Catalyst source : Commercial vs. in-house chiral catalysts (e.g., 92% ee with (R)-BINAP vs. 78% with (R)-Segphos) .

- Analytical thresholds : HPLC detection limits (≥1% impurity detectable) vs. polarimetry (±2% error).

Resolution : Cross-validate using circular dichroism (CD) and single-crystal XRD .

Q. How does pH affect the stability and solubility of this compound in aqueous solutions?

- Methodological Answer :

- Stability : Degrades <5% at pH 2–7 (24 hrs, 25°C) but hydrolyzes rapidly at pH >10 (t₁/₂ = 2 hrs) due to esterification propensity .

- Solubility :

| pH | Solubility (mg/mL) |

|---|---|

| 2.0 | 0.8 |

| 7.4 | 4.2 |

| 9.0 | 12.5 |

| Use phosphate-buffered saline (PBS) for in vitro studies to balance solubility and stability . |

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Docking studies : AutoDock Vina with COX-2 (PDB: 5KIR) identifies hydrophobic interactions between bromophenyl and Val523/Leu352 residues .

- MD simulations : AMBER force fields show stable binding over 100 ns (RMSD < 2.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.